2-Acetyl-1-tetralone

概要

説明

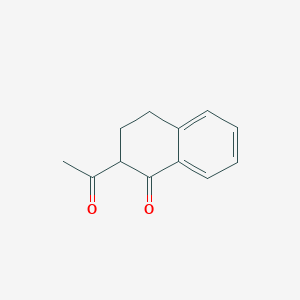

2-Acetyl-1-tetralone: is an organic compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . It is also known by other names such as 1(2H)-Naphthalenone, 2-acetyl-3,4-dihydro- and 2-acetyl-1,2,3,4-tetrahydronaphthalen-1-one . This compound is a derivative of tetralone, characterized by the presence of an acetyl group at the second position of the tetralone ring structure.

準備方法

Synthetic Routes and Reaction Conditions: 2-Acetyl-1-tetralone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of tetralone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar Friedel-Crafts acylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

化学反応の分析

Types of Reactions: 2-Acetyl-1-tetralone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted tetralone derivatives.

科学的研究の応用

Chemical Properties and Structure

2-Acetyl-1-tetralone is characterized by its unique structure, which includes a tetralone moiety. Its molecular weight is approximately 188.22 g/mol, and it possesses a carbonyl group that plays a significant role in its reactivity and utility in synthetic chemistry .

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

this compound serves as an important intermediate in the synthesis of several pharmaceutical compounds. It has been utilized in the preparation of dihydronaphtho-pyrrole derivatives, which are of interest due to their potential therapeutic effects .

2. Biological Activity

Research indicates that tetralone derivatives exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. A review highlighted the therapeutic potential of α-tetralone scaffolds, suggesting that this compound could contribute to the development of new drugs targeting various diseases .

Synthetic Applications

1. Organic Synthesis

The compound is frequently employed in organic synthesis as a precursor for creating more complex molecules. For instance, it has been involved in iridium-catalyzed stereoselective allylic alkylation reactions, which are crucial for forming quaternary stereogenic centers in organic compounds .

2. Ring Expansion Reactions

Recent studies have demonstrated that this compound can participate in gold-catalyzed ring-expansion reactions to produce furan-fused polycyclic compounds. This application showcases its versatility and importance in synthetic methodologies aimed at constructing intricate molecular architectures .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-acetyl-1-tetralone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical transformations, which can lead to the formation of biologically active metabolites . These metabolites may interact with enzymes, receptors, or other cellular components, thereby exerting their effects .

類似化合物との比較

- 1-Indanone

- α-Tetralone

- β-Tetralone

- 2-Methyl-1-tetralone

- 2-Benzoylcyclohexanone

Comparison: 2-Acetyl-1-tetralone is unique due to the presence of the acetyl group at the second position of the tetralone ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the acetyl group can influence the compound’s reactivity and its ability to participate in various chemical reactions .

生物活性

2-Acetyl-1-tetralone is a compound belonging to the tetralone family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tetralone backbone with an acetyl group at the 2-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Research has shown that tetralone derivatives, including this compound, exhibit notable anticancer properties. For instance, studies indicate that certain tetralones can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, combinations of tetralones with other agents (e.g., calcitriol) have demonstrated enhanced anti-proliferative effects in prostate cancer cell lines (DU-145) and colorectal cancer (CRC) models .

Table 1: Anticancer Activity of Tetralone Derivatives

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| KD-35 | Prostate (DU-145) | 2.0 | Apoptosis induction |

| Compound 41 | Hepatocellular Carcinoma (HepG2) | 4.5 | Cell proliferation inhibition |

| Compound 34 | Colorectal Cancer | 1.9 | CYP24A1 inhibition |

Anti-inflammatory Effects

Tetralones have been identified as inhibitors of macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammatory responses. Specifically, derivatives like E-2-arylmethylene-1-tetralones have been shown to inhibit MIF's tautomerase activity, leading to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity of Tetralone Derivatives

| Compound | Inflammatory Marker | Effect |

|---|---|---|

| Compound 24 | TNF-α | Inhibition |

| Compound 26 | IL-6 | Inhibition |

Neuroprotective Effects

Some studies suggest that tetralones may exert neuroprotective effects, particularly through the inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are involved in the metabolism of neurotransmitters, and their inhibition can lead to increased levels of serotonin and dopamine, potentially benefiting conditions like depression and neurodegenerative diseases .

Table 3: MAO Inhibition by Tetralones

| Compound | MAO Type | IC50 (μM) |

|---|---|---|

| Compound 56 | MAO-B | 4.5×10^-3 |

| Compound 32 | MAO-A | <7.8×10^-4 |

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications to the acetyl group or other substituents on the tetralone ring can significantly alter its pharmacological properties. For instance, variations in the substituents can enhance anticancer potency or alter anti-inflammatory efficacy .

Case Studies

Several case studies have highlighted the promising applications of tetralones in drug development:

- Combination Therapy in Cancer : A study demonstrated that combining a specific tetralone derivative with calcitriol resulted in over 25% growth inhibition in DU-145 prostate cancer cells, indicating synergistic effects that could be harnessed for therapeutic strategies .

- Inflammation Model : In an experimental model of systemic inflammation, pre-treatment with certain tetralones significantly reduced markers of inflammation, showcasing their potential as therapeutic agents in inflammatory diseases .

特性

IUPAC Name |

2-acetyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-8(13)10-7-6-9-4-2-3-5-11(9)12(10)14/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSELJBOMYPMBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871271 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17216-08-9 | |

| Record name | 2-Acetyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17216-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017216089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the chemical behavior of 2-acetyl-1-tetralone in solution?

A: this compound (ATLO) exhibits keto-enol tautomerism, meaning it exists in equilibrium between its keto and enol forms in solution. This interconversion occurs at measurable rates in both acidic and neutral aqueous media. [, ] Interestingly, the presence of β-cyclodextrin (β-CD) shifts the equilibrium towards the enol form due to the formation of inclusion complexes. []

Q2: Can you elaborate on the catalytic activity observed for dioxomolybdenum complexes containing ATLO as a ligand?

A: A study investigated the catalytic activity of various dioxomolybdenum complexes, including one with ATLO as a ligand, in the dehydration of alcohols. [] While the ATLO complex showed catalytic activity, it was not as effective as other complexes tested, such as those containing dibenzoylmethane or bis(p-methoxybenzoyl)methane ligands. []

Q3: Has the structure of this compound been definitively determined?

A: Yes, the structure of this compound has been confirmed to exist in the endo-enolic form using various NMR techniques, including long-range CH correlation, long-range selective proton decoupling (LRSPD), and other standard NMR methods. [] This analysis allowed for the complete assignment of 13C and 1H NMR spectra for the molecule. []

Q4: Are there any potential applications of this compound in sensor technology?

A: Research has explored the use of this compound as a sensing element in magnesium ion-selective electrodes (ISEs). [] The study found that PVC-matrix membrane ISEs incorporating this compound displayed excellent selectivity for magnesium ions, particularly in high pH environments. [] This finding suggests the potential application of this compound in developing magnesium ion sensors.

Q5: How do solvent properties influence the keto-enol tautomerization of this compound?

A: Studies on the kinetics of base-catalyzed keto-enol tautomerization of ATLO in various solvent systems, including DMSO-water mixtures and aqueous micellar solutions, highlight the crucial role of solvent structure. [] The findings indicate that specific interactions between the solvent molecules and the reacting species can significantly influence the reaction rate, even more so than general solvent polarity or concentration effects. [] This understanding is crucial for optimizing reactions involving ATLO and similar compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。